molecular formula C30H59NO9 B12706042 Einecs 304-741-3 CAS No. 94278-97-4

Einecs 304-741-3

Cat. No.: B12706042
CAS No.: 94278-97-4
M. Wt: 577.8 g/mol
InChI Key: YMMGUDBCTPBDMT-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Substances) 304-741-3 is a chemical identifier under the EU’s regulatory framework for existing substances. EINECS entries typically include information on molecular structure, physicochemical properties, and hazard classifications. For instance, analogous compounds like CAS 918538-05-3 (discussed in ) exhibit molecular formulas such as C₆H₃Cl₂N₃, with detailed parameters like molecular weight (188.01 g/mol), log S (solubility), and hazard statements (e.g., H315-H319-H335 for skin/eye irritation) . These attributes are critical for industrial applications, toxicity evaluations, and environmental risk assessments.

Properties

CAS No.

94278-97-4

Molecular Formula

C30H59NO9

Molecular Weight

577.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(2-octadecanoyloxypropanoyloxy)propanoic acid

InChI

InChI=1S/C24H44O6.C6H15NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;8-4-1-7(2-5-9)3-6-10/h20-21H,4-19H2,1-3H3,(H,26,27);8-10H,1-6H2

InChI Key

YMMGUDBCTPBDMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes and reaction conditions for Einecs 304-741-3 are not explicitly detailed in the available resources. Generally, the preparation of such compounds involves standard organic synthesis techniques, including various reaction conditions like temperature control, pH adjustments, and the use of catalysts.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Einecs 304-741-3 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions would depend on the specific nature of the compound. For example, oxidation reactions might use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would vary based on the specific reagents and conditions used. For example, oxidation might produce a higher oxidation state compound, while reduction might produce a lower oxidation state compound.

Scientific Research Applications

Einecs 304-741-3 has various scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in biochemical studies or as a tool for probing biological pathways.

    Industry: It can be used in the production of various industrial chemicals or materials.

Mechanism of Action

The mechanism of action for Einecs 304-741-3 would depend on its specific chemical structure and the context in which it is used. Generally, the compound would interact with molecular targets such as enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • Chlorinated Heterocycles : Compounds like CAS 918538-05-3 and its analogs share chlorine substituents, which enhance hydrophobicity (log S < -2) but increase environmental persistence risks .
  • Toxicity Profiles : this compound and CAS 918538-05-3 exhibit similar hazards (skin/eye irritation), while nitrogen-rich analogs (e.g., pyrazolo-pyridines) show higher acute aquatic toxicity (H400) .

Predictive Modeling (QSAR)

QSAR models for EINECS chemicals predict acute toxicity based on log Kow (hydrophobicity) and electronegativity. For example:

  • Chlorinated Alkanes : Fish toxicity (LC₅₀) correlates strongly with log Kow (R² = 0.85) .
  • Organothiophosphates: Daphnid-to-fish toxicity extrapolation achieves R² = 0.78 using interspecies QSAR .

Limitations : QSAR models for this compound analogs may underestimate metabolites or synergistic effects, necessitating experimental validation .

Research and Regulatory Considerations

  • REACH Compliance : this compound requires hazard data on persistence, bioaccumulation, and toxicity (PBT) for registration .
  • Alternatives: Safer substitutes (e.g., non-chlorinated pyrroles) are prioritized under EU’s Sustainable Chemical Strategy.

Q & A

Q. What ethical considerations arise when handling this compound in ecotoxicology studies?

  • Methodological Answer : Adopt the “3R” framework (Replacement, Reduction, Refinement) for animal testing. Use computational ecotoxicity models (e.g., ECOSAR) as preliminary screens. For field studies, comply with Nagoya Protocol guidelines for environmental sampling and data sharing .

Methodological Frameworks

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting datasets for replication .
  • Experimental Design : Align with PICO (Population, Intervention, Comparison, Outcome) frameworks for hypothesis-driven studies, ensuring variables are operationally defined .
  • Reproducibility : Document raw datasets, instrument calibration logs, and environmental controls in supplemental materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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